6-Phenylhexanenitrile
Overview
Description
6-Phenylhexanenitrile is a unique chemical compound with the linear formula C12H15N . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 6-Phenylhexanenitrile can be represented by the SMILES string N#CCCCCCC1=CC=CC=C1 . The InChI representation is 1S/C12H15N/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8H2 .Scientific Research Applications
1. Organic Synthesis
6-Phenylhexanenitrile is utilized in organic synthesis processes. For instance, Singh et al. (2015) described the base-mediated synthesis of highly functionalized conjugated enones using 6-Phenylhexanenitrile. The reaction involved ring opening followed by decarboxylation and regioselective oxidative decyanation, revealing its utility in complex organic synthesis (Singh et al., 2015).
2. Molecular Structure and Dynamics
6-Phenylhexanenitrile derivatives have been studied for their electronic structure and interactions with solvents. Abdel-Latif et al. (2020) explored the solvation effect on derivatives of 6-Phenylhexanenitrile, using density functional theory (DFT) and molecular dynamics simulations. This research highlights the compound's relevance in understanding molecular interactions and electronic properties (Abdel-Latif et al., 2020).
3. Photophysical Properties
The photophysical properties of 6-Phenylhexanenitrile derivatives have been explored, particularly in the context of organic light-emitting diodes (OLEDs). Deng et al. (2013) investigated small-molecular compounds including 6-Phenylhexanenitrile derivatives for their potential use as host materials in blue phosphorescent OLEDs. Their work provides insights into the material's properties relevant for electronic and photonic applications (Deng et al., 2013).
4. Enzyme Inhibition
Another application of 6-Phenylhexanenitrile derivatives is in the field of enzyme inhibition. Cai et al. (2010) identified analogues of 6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile as potent and selective cathepsin S inhibitors. This indicates the potential medicinal chemistry applications of these derivatives (Cai et al., 2010).
5. Catalytic Reactions
6-Phenylhexanenitrile and its derivatives are also significant in catalytic reactions. Deng et al. (2009) developed a copper/silver-catalyzed Conia-ene reaction for constructing five- and six-membered rings using 2-phenylacetylhept-6-ynenitrile, a related compound. This showcases the utility of these compounds in facilitating complex ring-forming reactions (Deng et al., 2009).
Safety And Hazards
properties
IUPAC Name |
6-phenylhexanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJKBXNHLQEFMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440295 | |
Record name | 6-phenylhexanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylhexanenitrile | |
CAS RN |
17777-31-0 | |
Record name | 6-phenylhexanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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